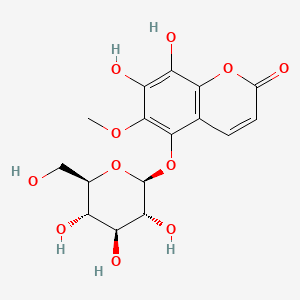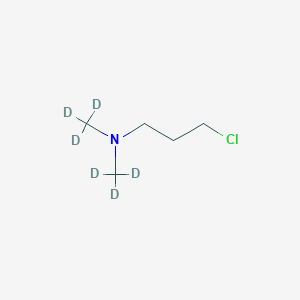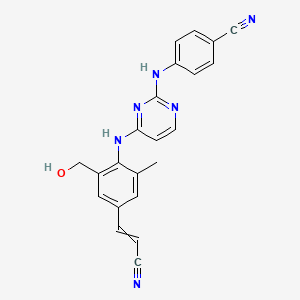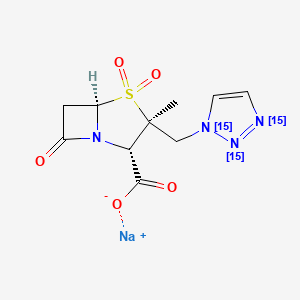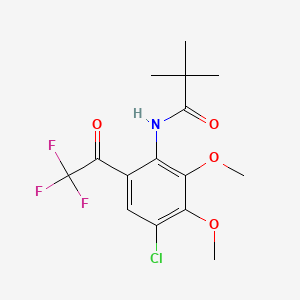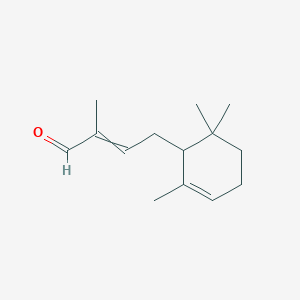
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . It is also known by other names such as Boronia butenal . This compound is characterized by its unique structure, which includes a butenal backbone with a methyl group and a cyclohexenyl group attached.
Vorbereitungsmethoden
The synthesis of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the use of β-ionone as a starting material. The synthetic route includes the following steps :
Condensation and Epoxidation: β-ionone is condensed with methyl chloroformate in the presence of sodium methoxide, followed by epoxidation to form the corresponding epoxy ester.
Hydrolysis and Elimination: The epoxy ester undergoes hydrolysis and elimination of the carbonyl group, followed by molecular rearrangement to yield the final product.
Analyse Chemischer Reaktionen
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- can be compared with similar compounds such as:
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: This compound has a similar structure but differs in the functional groups attached to the butenal backbone.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Another related compound used in the fragrance industry with distinct chemical properties.
These comparisons highlight the uniqueness of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
68555-62-4 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
JJHZLPJQTHPGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CC=C(C)C=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


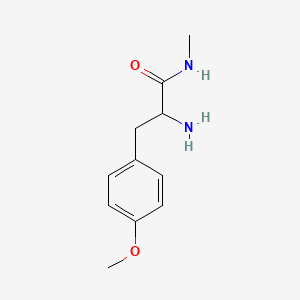
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
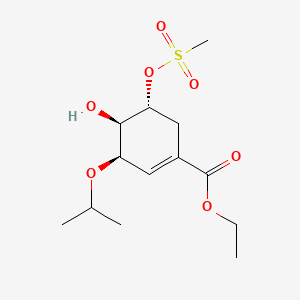
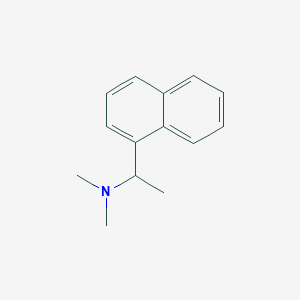
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)
